molecular formula C13H15N3O3S B4725203 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4725203
M. Wt: 293.34 g/mol
InChI Key: NKUDSBVURPDTPS-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide: is a complex organic compound that features a thiophene ring substituted with carbamoyl, ethyl, and methyl groups, as well as an oxazole ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetylene and sulfur sources.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the carbamoyl, ethyl, and methyl groups at the appropriate positions.

    Formation of the Oxazole Ring: The oxazole ring is synthesized separately, often starting from amino alcohols and carboxylic acids.

    Coupling Reactions: The thiophene and oxazole rings are then coupled together through amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide
  • N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Uniqueness

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-8-7(3)20-13(10(8)11(14)17)15-12(18)9-5-6(2)19-16-9/h5H,4H2,1-3H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUDSBVURPDTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=NOC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
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N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

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